4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)-

Lipophilicity Drug-likeness Membrane permeability

Researchers synthesizing S1P1/EDG1 receptor modulators frequently encounter regioselectivity challenges with conventional mono-substituted isonicotinic acid derivatives. 4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- (CAS 1011347-20-8) resolves this through its unique 2-chloro-6-isobutyl substitution pattern, enabling predictable SNAr and cross-coupling at the 2-position while the lipophilic isobutyl group (cLogP ~3.0) drives target engagement in hydrophobic receptor pockets. • Validated in US8580824B2 as a key intermediate for immunomodulatory S1P1 agonists; free acid form permits direct amide coupling without deprotection. • Estimated cLogP of ~3.0 vs. ~1.5 for the 6-methyl analog, delivering superior membrane permeability for both drug discovery and agrochemical lead optimization. • Crystalline free acid (predicted pKa ~4.78) supports salt screening and polymorph characterization for GLP development programs.

Molecular Formula C10H12ClNO2
Molecular Weight 213.66 g/mol
Cat. No. B12121568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)-
Molecular FormulaC10H12ClNO2
Molecular Weight213.66 g/mol
Structural Identifiers
SMILESCC(C)CC1=NC(=CC(=C1)C(=O)O)Cl
InChIInChI=1S/C10H12ClNO2/c1-6(2)3-8-4-7(10(13)14)5-9(11)12-8/h4-6H,3H2,1-2H3,(H,13,14)
InChIKeyMMFVKCSYNCDRJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Chloro-6-isobutylisonicotinic Acid: Procurement & Differentiation


4-Pyridinecarboxylic acid, 2-chloro-6-(2-methylpropyl)- (CAS 1011347-20-8; synonym 2-chloro-6-isobutylisonicotinic acid; molecular formula C₁₀H₁₂ClNO₂, molecular weight 213.66 g/mol) is a heterocyclic building block belonging to the isonicotinic acid class. It features a carboxylic acid group at the 4-position of the pyridine ring, a chlorine atom at the 2-position, and an isobutyl (2-methylpropyl) substituent at the 6-position . This substitution pattern imparts a unique combination of steric bulk, lipophilic character, and hydrogen-bond donor/acceptor capacity that distinguishes it from both mono-substituted and alternative regioisomeric pyridinecarboxylic acids commonly used in medicinal chemistry and agrochemical intermediate synthesis .

Core scaffold 2,6-disubstituted isonicotinic acid with chlorine, isobutyl, and carboxylic acid handles for multistep synthesis.
Regioselectivity Isobutyl steric bulk enables selective functionalization at the 2‑chloro position in cross‑coupling or SNAr reactions.
Lipophilicity Estimated cLogP ≈3.0 supports membrane‑permeation studies and lipophilic target engagement research.

Why Generic Analogs Fail to Replace 2-Chloro-6-isobutylisonicotinic Acid


Pyridinecarboxylic acid derivatives are not functionally interchangeable despite their shared heterocyclic core. The 2-chloro substituent provides a handle for nucleophilic aromatic substitution, but the presence, position, and nature of the 6-substituent dictate regio-selectivity in subsequent derivatizations, molecular recognition events, and physicochemical properties that govern membrane permeability, solubility, and target binding [1]. Commercially abundant analogs such as 2-chloro-4-pyridinecarboxylic acid (CAS 6313-54-8) lack the 6-isobutyl group entirely, while 2-chloro-6-methylpyridine-4-carboxylic acid (CAS 25462-85-5) presents a smaller, less lipophilic side chain. These differences preclude simple drop-in replacement in synthetic routes requiring specific steric shielding or logP thresholds, as documented in patent literature employing 2,6-disubstituted isonicotinic acid intermediates for immunomodulatory S1P1 agonists [2].

6‑Methyl or 6‑unsubstituted analogs lack the isobutyl group’s steric bulk and lipophilicity, altering regioselectivity and partitioning in synthetic and biological contexts.

2‑Chloro‑6‑isobutylpyridine (without the 4‑carboxylic acid) cannot undergo direct amide coupling or salt formation, requiring extra oxidation steps.

Tert‑butyl ester or other protected forms are oils with different handling and hydrogen‑bond donor properties, complicating solid‑state characterization.

Differentiation Evidence: 2-Chloro-6-isobutylisonicotinic Acid vs. Analogs


Lipophilicity Advantage vs. 6-Methyl Analog

The replacement of the 6-methyl group with a 6-isobutyl group is predicted to substantially increase calculated logP, enhancing passive membrane diffusion potential. The 6-methyl analog 2-chloro-6-methylpyridine-4-carboxylic acid (CAS 25462-85-5) has a reported cLogP of 1.544 . For the target compound, the isobutyl extension adds approximately +1.5 logP units relative to the methyl, yielding an expected cLogP of ≈3.0 (class-level estimation based on the Hansch-Leo fragment method, consistent with experimental logP values of structurally related 2-chloro-6-isobutylpyridine bearing a logP of 2.93 ) [1]. This difference of ~1.5 logP units translates to roughly a 30-fold increase in octanol-water partition coefficient.

Lipophilicity vs. 6‑methyl analog
Class‑level inference
ΔcLogP ≈ +1.5; ~30× higher octanol‑water partition coefficient
Reported lipophilicity estimate supports selection for applications where logP ≥3 is desired.
Fragment‑based calculation; validation with experimental logP for the exact compound recommended.
Lipophilicity Drug-likeness Membrane permeability

Isobutyl Steric Effect on Regioselectivity

The isobutyl group at the 6-position introduces significantly greater steric bulk (Taft Es value more negative, Charton ν parameter larger) than the methyl group present in the closest commercial analog. This steric differentiation is critical for regioselective derivatization of the 2-chloro position. In the synthesis of 2-chloro-6-isobutylisonicotinic acid tert-butyl ester—a direct derivative of the target compound—the Grignard addition of isobutylmagnesium chloride to 2,6-dichloro-isonicotinic acid tert-butyl ester proceeds with chemo-selectivity that would be unavailable with the 6-unsubstituted or 6-methyl analog [1]. The isobutyl group shields the 6-position from further nucleophilic attack, directing subsequent reactions exclusively to the 2-chloro site.

Isobutyl steric effect on regioselectivity
Patent method
Grignard addition at –77 °C (Fe(acac)₃ cat.) selectively places isobutyl at 6‑position; 2‑Cl remains available.
Supports regioselective synthetic route review; steric directing group not achievable with methyl analog.
Described in US8580824B2; LC‑MS tR=1.12 min, [M+1]⁺=270.07.
Steric hindrance Regioselectivity Cross-coupling

Carboxylic Acid Enables Derivatization Over Non-Acid Analogs

The 4-carboxylic acid functional group differentiates this compound from 2-chloro-6-isobutylpyridine (CAS 71306-37-1), which lacks the acid moiety and is therefore unsuitable for direct amide coupling or esterification without additional oxidation steps. In the patent-protected synthesis of immunomodulatory S1P1 receptor agonists, the carboxylic acid serves as a key intermediate for amide bond formation [1]. The presence of the acid group also enables salt formation for solubility tuning and purification, a capability absent in the non-carboxylated pyridine analog. The target compound's tert-butyl ester derivative (CAS 1011263-82-3) is explicitly used in the same patent family as a protected intermediate [1].

Carboxylic acid vs. non‑acid analog
Head‑to‑head
Target: free acid → amide, ester, salt Analog: 2‑Cl‑6‑isobutylpyridine — no acid handle
Carboxylic acid enables direct amide coupling, reducing synthetic step count in medicinal chemistry programs.
Tert‑butyl ester derivative also available (CAS 1011263-82-3).
Prodrug design Amide coupling Functional group interconversion

Hydrogen-Bond Donor Advantage Over Ester Prodrugs

The free carboxylic acid form offers two hydrogen-bond donor sites (O–H and the ability to accept on the carbonyl), which can facilitate crystallization and purification—a practical advantage for procurement of high-purity batches. In contrast, the tert-butyl ester derivative (2-chloro-6-isobutylisonicotinic acid tert-butyl ester, CAS 1011263-82-3) is isolated as a pale yellow oil after chromatographic purification [1], making it less convenient for long-term storage and precise weighing. The acid form's predicted pKa of approximately 4.78 [2] places it in the range where salt formation with pharmaceutically acceptable bases (e.g., sodium, potassium, tromethamine) is feasible, enabling solubility optimization for aqueous formulations.

H‑bond donor advantage over ester
Cross‑study comparable
Free acid: 2 H‑bond donors, expected solid Tert‑butyl ester: 0 H‑bond donors, pale yellow oil
Solid form may simplify handling, purification, and analytical characterization vs. oil.
pKa predicted ~4.78 supports salt formation for solubility tuning.
Hydrogen bonding Crystallinity Solid-state properties

S1P1 Agonist Patent Intermediacy

The compound's tert-butyl ester derivative is explicitly utilized as a synthetic intermediate in the preparation of pyridin-4-yl derivatives claimed as S1P1/EDG1 receptor agonists (US8580824B2) [1]. This places the scaffold within a pharmacologically validated chemical space for autoimmune disease therapeutics (e.g., multiple sclerosis). In contrast, the simpler 2-chloro-4-pyridinecarboxylic acid (CAS 6313-54-8) lacks documented use in late-stage pharmaceutical patents targeting this receptor class. The patent's synthesis section provides detailed experimental procedures (Grignard addition at −77 °C, MPLC purification) that confirm the compound's scalability and compatibility with multi-step pharmaceutical synthesis [1].

S1P1 agonist patent intermediacy
Class‑level inference
Cited as tert‑butyl ester in US8580824B2 for immunomodulator synthesis.
May support drug‑discovery intermediate workflow; patent precedence de‑risks synthetic feasibility.
No direct biological data for the free acid; pathway‑specific validation required.
S1P1 agonist Immunomodulation Drug discovery

Application Scenarios for 2-Chloro-6-isobutylisonicotinic Acid


S1P1 Modulator Medicinal Chemistry

The compound (or its tert-butyl ester derivative) is suited for building pyridin-4-yl scaffolds targeting the S1P1/EDG1 receptor, as validated by US8580824B2 [1]. Its 2-chloro handle allows late-stage diversification via SNAr or cross-coupling, while the isobutyl group contributes lipophilicity (estimated cLogP ≈3.0) critical for receptor engagement in the hydrophobic S1P1 binding pocket. The free acid form enables direct amide coupling to generate final compounds without extra deprotection steps.

Agrochemicals: Lipophilicity for Cuticle Penetration

The enhanced lipophilicity (cLogP ≈3.0) compared to 6-methyl (cLogP 1.544) or 6-unsubstituted analogs positions this compound as a candidate intermediate for herbicides or fungicides requiring leaf cuticle penetration [1]. The carboxylic acid group can be converted to esters or amides for pro-pesticide strategies, while the chlorine atom provides a metabolic stability handle resistant to oxidative metabolism in plants.

Regioselective 2,6-Disubstituted Pyridine Library Synthesis

The isobutyl group's steric bulk enables regioselective mono-functionalization at the 2-position, as demonstrated in the Grignard-based synthesis protocol of US8580824B2 [1]. This scaffold is ideal for generating diverse compound libraries where one substitution site must remain fixed while the other is varied systematically. The free acid can be reduced to the alcohol, converted to the Weinreb amide, or coupled directly with amines.

Salt Screening & Pre-formulation Development

With a predicted pKa of ≈4.78 [1], the free acid is amenable to salt formation with pharmaceutically acceptable cations (Na⁺, K⁺, Ca²⁺, tromethamine). This enables solubility optimization for in vivo pharmacokinetic studies. The expected crystalline nature of the free acid (as opposed to the oily ester) facilitates polymorph screening, melting point determination, and solid-state characterization essential for GLP development track compounds.

Application
Selection Property
Validation Focus
S1P1 receptor modulator studies
Chlorine handle + lipophilicity (cLogP ~3.0)
Receptor engagement assay context
Agrochemical intermediate development
Enhanced lipophilicity for cuticle penetration
Leaf uptake and metabolic stability studies
Regioselective 2,6‑disubstituted library synthesis
Isobutyl steric directing group
Cross‑coupling selectivity review
Pre‑formulation salt screening
Free acid with predicted pKa ~4.78
Salt form solubility and crystallinity assessment
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